N-(4-chloro-2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H12ClN3O4S and its molecular weight is 365.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0237047 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
N-(4-chloro-2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide and its derivatives have shown promising antimicrobial activity. The synthesis of similar compounds and their ability to inhibit bacterial and fungal growth highlights their potential in addressing microbial resistance and infections. This is supported by the findings of Gein et al. (2015) and Akbari et al. (2008) who observed significant antimicrobial properties in synthesized compounds related to thiazolo[3,2-a]pyrimidine-6-carboxamide (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015); (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Structural and Conformational Studies
Research has been conducted to understand the structural and conformational aspects of thiazolo[3,2-a]pyrimidine derivatives. For instance, Nagarajaiah and Begum (2014) studied the supramolecular aggregation and conformational features of these compounds. They found that substituents at various positions significantly influence intermolecular interactions, impacting the compound's properties and potential applications (Nagarajaiah & Begum, 2014).
Potential in Anti-inflammatory and Analgesic Applications
There is evidence suggesting that thiazolo[3,2-a]pyrimidine derivatives have anti-inflammatory and analgesic properties. For example, Doria et al. (1986) synthesized a series of these compounds and evaluated their effectiveness in anti-inflammatory tests, revealing significant activity in some of the compounds (Doria, Passarotti, Sala, Magrini, Sberze, Tibolla, Buttinoni, Ferrari, & Tremolada, 1986).
Antioxidant and Cytotoxic Activities
Studies have also explored the antioxidant and cytotoxic activities of thiazolo[3,2-a]pyrimidine derivatives. Khalilpour, Asghari, and Pourshab (2019) synthesized novel derivatives and evaluated their antioxidant activities, finding that they exhibited good activity. The presence of certain substituents enhanced this activity. Additionally, some compounds showed promising cytotoxic effects, suggesting potential use as anticancer agents (Khalilpour, Asghari, & Pourshab, 2019).
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S/c1-22-11-6-10(12(23-2)5-9(11)16)18-13(20)8-7-17-15-19(14(8)21)3-4-24-15/h3-7H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXHCCPASQBQEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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